molecular formula C26H27NO3 B6545634 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-ethylphenyl)benzamide CAS No. 946359-12-2

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-ethylphenyl)benzamide

Cat. No.: B6545634
CAS No.: 946359-12-2
M. Wt: 401.5 g/mol
InChI Key: FHPQDQKWMIDDJQ-UHFFFAOYSA-N
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Description

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-ethylphenyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound features a benzofuran moiety, which is known for its bioactive potential, combined with a benzamide group that can interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-ethylphenyl)benzamide can be achieved through multiple synthetic pathways. A common approach involves the initial preparation of the benzofuran derivative, followed by a reaction with an appropriate benzamide precursor. This typically requires:

  • Formation of Benzofuran Core: : The benzofuran core can be synthesized via the cyclization of o-hydroxyphenyl acetic acid derivatives.

  • Oxyalkylation: : Introduction of the oxyalkyl group can be achieved through an alkylation reaction, typically using alkyl halides in the presence of a base like potassium carbonate.

  • Amidation: : Finally, the amidation reaction involves coupling the oxyalkylated benzofuran with 2-ethylphenylamine under acidic or basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthetic techniques, focusing on efficiency, yield, and purity. Continuous flow reactors and advanced catalytic processes might be employed to streamline the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-ethylphenyl)benzamide can undergo several types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or modify its electronic properties.

  • Reduction: : Reduction reactions can simplify the compound or yield more active derivatives.

  • Substitution: : Various substituents on the aromatic rings can be modified through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Common reagents include potassium permanganate or chromium trioxide in aqueous or organic solvents.

  • Reduction: : Sodium borohydride or lithium aluminum hydride can be used under mild conditions.

  • Substitution: : Reagents like chlorinating agents or brominating agents in the presence of a catalyst.

Major Products: The specific products formed depend on the reagents and conditions used. Oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in halogenated derivatives or other functionalized compounds.

Scientific Research Applications

This compound has diverse scientific applications:

  • Chemistry: : Used as an intermediate in organic synthesis, and as a reference material for structural and reactivity studies.

  • Biology: : Employed in studies of enzyme interactions and receptor binding due to its benzofuran structure.

  • Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-ethylphenyl)benzamide exerts its effects is primarily through interaction with biological macromolecules. The benzofuran moiety can bind to active sites on enzymes or receptors, altering their activity. The benzamide group can form hydrogen bonds and hydrophobic interactions, stabilizing these interactions. This dual interaction enhances its bioactivity and specificity for particular molecular targets.

Comparison with Similar Compounds

Similar Compounds:

  • 4-(2-ethylphenyl)-N-(2-methylphenyl)benzamide: : Similar structure but lacks the benzofuran moiety.

  • 2,3-dihydro-1-benzofuran-5-carboxamide derivatives: : Compounds that contain the benzofuran core with different amide substitutions.

  • N-(2-ethylphenyl)benzamide derivatives: : Compounds that maintain the benzamide structure but have varying aromatic substitutions.

Uniqueness: 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-ethylphenyl)benzamide is unique due to its combination of a benzofuran core and a specifically substituted benzamide, which endows it with unique binding properties and bioactivity profiles not found in simpler analogs. This combination allows for enhanced interaction with diverse biological targets, making it a valuable compound for research and application in multiple fields.

Properties

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-ethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO3/c1-4-19-8-5-6-10-22(19)27-25(28)20-14-12-18(13-15-20)17-29-23-11-7-9-21-16-26(2,3)30-24(21)23/h5-15H,4,16-17H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPQDQKWMIDDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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